molecular formula C8F14O3 B146993 Heptafluorobutyric anhydride CAS No. 336-59-4

Heptafluorobutyric anhydride

Cat. No.: B146993
CAS No.: 336-59-4
M. Wt: 410.06 g/mol
InChI Key: UFFSXJKVKBQEHC-UHFFFAOYSA-N
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Description

Heptafluorobutyric anhydride (HFBA) is a fluorinated acid anhydride with the molecular formula $ \text{C}8\text{F}{14}\text{O}_3 $. It is widely employed in analytical chemistry as a derivatization reagent to enhance the detectability of polar compounds, such as amines, alcohols, and carboxylic acids, in gas chromatography-mass spectrometry (GC-MS) and related techniques. The derivatization process involves replacing active hydrogen atoms in target analytes with heptafluorobutyryl groups, increasing their volatility and electron-capture properties, thereby improving sensitivity and chromatographic resolution .

HFBA has proven critical in forensic and toxicological analyses. For instance, it is used to detect intermediates in methamphetamine synthesis, such as chloroephedrine derivatives, enabling precise identification of illicit drug manufacturing pathways . Similarly, HFBA derivatization facilitates the analysis of truxillines in cocaine, supporting the tracking of trafficking routes by differentiating geographical origins of samples . Its utility extends to biomedical research, where it aids in detecting oxidative stress markers like 3,3′-dityrosine in Alzheimer’s disease studies .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFSXJKVKBQEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C3F7C(O))2O, C8F14O3
Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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DSSTOX Substance ID

DTXSID10861881
Record name Perfluorobutanoic anhydride
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Molecular Weight

410.06 g/mol
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CAS No.

336-59-4
Record name Heptafluorobutyric anhydride
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Record name Heptafluorobutyric anhydride
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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Record name Heptafluorobutyric anhydride
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Record name HEPTAFLUOROBUTYRIC ANHYDRIDE
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the elimination of water molecules from two equivalents of heptafluorobutyric acid, facilitated by P₂O₅ as a dehydrating agent:

2C3F7COOH+P2O5reflux(C3F7CO)2O+2HPO32\, \text{C}3\text{F}7\text{COOH} + \text{P}2\text{O}5 \xrightarrow{\text{reflux}} (\text{C}3\text{F}7\text{CO})2\text{O} + 2\, \text{HPO}3

Key parameters include:

  • Temperature : Reflux conditions (typically 120–140°C).

  • Molar Ratio : Excess P₂O₅ ensures complete conversion.

  • Purification : Distillation under reduced pressure (730 mmHg) yields a pure product with a boiling point of 107–107.5°C .

Advantages and Limitations

This method is favored for its high yield and simplicity. However, handling P₂O₅ requires caution due to its hygroscopic and corrosive nature. Additionally, the formation of metaphosphoric acid (HPO₃) as a byproduct necessitates careful waste management.

Preparation from Acid Chloride and Sodium Salt

An alternative route involves the reaction of heptafluorobutyryl chloride (C₃F₇COCl) with sodium heptafluorobutyrate (C₃F₇COONa).

Reaction Pathway

The acid chloride reacts with the sodium salt to form the anhydride and sodium chloride:

C3F7COCl+C3F7COONa(C3F7CO)2O+NaCl\text{C}3\text{F}7\text{COCl} + \text{C}3\text{F}7\text{COONa} \rightarrow (\text{C}3\text{F}7\text{CO})_2\text{O} + \text{NaCl}

Critical Considerations:

  • Reactant Purity : Anhydrous conditions are essential to prevent hydrolysis of the acid chloride.

  • Solvent Use : Reactions are typically conducted in inert solvents like diethyl ether or tetrahydrofuran.

  • Yield Optimization : Stoichiometric equivalence of reactants minimizes side products.

Comparative Analysis

While this method avoids P₂O₅, it requires pre-synthesized acid chloride and sodium salt, adding steps to the workflow. No explicit yield is reported in the literature, but the method is noted for producing anhydride with comparable purity to the P₂O₅ route.

Physicochemical Properties of this compound

The following table summarizes key physical properties of this compound synthesized via the above methods:

PropertyValue
Boiling Point (°C)107–107.5 (730 mmHg)
Melting Point (°C)-45 ± 1
Refractive Index (nD)1.285
Density (g/cm³ at 24°C)1.665
Purity≥98% (after distillation)

Chemical Reactions Analysis

Formation

Heptafluorobutyric anhydride is prepared via the reaction of heptafluorobutyric acid with phosphorous pentoxide :

2 C3F7COOHP2O5(C3F7CO)2O\text{2 C}_3\text{F}_7\text{COOH}\xrightarrow{\text{P}_2\text{O}_5}(\text{C}_3\text{F}_7\text{CO})_2\text{O}

It can also be synthesized from the acid chloride and the sodium salt .

Physical properties of this compound:

  • Boiling point: 107-107.5°C (at 730 mm Hg)

  • Melting point: -45 ± 1°C

  • Refractive index nD20n_D^{20}: 1.285

  • Density d424d_4^{24}: 1.665 g/cm³

Reactions

HFBA is frequently used as an acylating agent for the derivatization of primary and secondary amines .

Example Esterification Reaction:

C3F7COOH+C2H5OHHClC3F7COOC2H5\text{C}_3\text{F}_7\text{COOH}+\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{HCl}}\text{C}_3\text{F}_7\text{COOC}_2\text{H}_5

Ethyl heptafluorobutyrate is obtained from heptafluorobutyric acid and ethanol with hydrochloric acid as a catalyst .

Hydrolysis:

Qualitative study of the rates of hydrolysis of n-butyl, s-butyl, and t-butyl heptafluorobutyrates in heterogeneous systems has shown that all three esters are relatively susceptible to attack by 0.025 N sodium hydroxide solution at 25.0°C .

In water and in 0.03N hydrochloric acid, the primary and secondary esters hydrolyzed slowly; the tertiary ester hydrolyzed more rapidly than the other two. In homogeneous solution with acetone as a co-solvent, all three esters hydrolyzed very rapidly in the presence of dilute alkali, the tertiary ester rate being considerably slower than the others, which were practically instantaneous. In the absence of alkali, hydrolysis of all three esters was slower in homogeneous systems .

Uses

  • Derivatization Agent: HFBA is used to increase the volatility of an analyte and to introduce fluorine atoms for better detection limits in gas chromatography applications .

  • GC-MS Analysis: It sees use in preparing electron-capturing derivatives for GC/electron capture detection and in the frequent testing of drugs of abuse, such as amphetamines and phencyclidine, by GC-MS .

  • Surface Modification: Heptafluorobutyric acid can be used in surface modification to create lithiophilic interfaces by reacting with lithium .

Reaction with Lithium

Fluorinated carboxylic acids, such as heptafluorobutyric acid, react with lithium (Li) through a spontaneous chemical reaction. The carboxyl group in the fluorinated carboxylic acid acts as a proton donor, while Li acts as an electron donor. This reaction leads to the formation of lithium fluorinated carboxylate and hydrogen .

Photo-oxidation

The photolysis of this compound at 254 nm in the presence of NO2NO_2 and O2O_2 leads to the formation of CF3CF2CF2OONO2CF_3CF_2CF_2OONO_2, CF3CF2OONO2CF_3CF_2OONO_2, and CF2OCF_2O as the only fluorine-containing carbonaceous products .

The formation of heptafluoropropyl peroxynitrate (CF3CF2CF2OONO2CF_3CF_2CF_2OONO_2) occurs as one of the main products, is a consequence of the formation of CF3CF2CF2OOCF_3CF_2CF_2OO\bullet radicals followed by the reaction with NO2NO_2 .

CF3CF2CF2OO+NO2CF3CF2CF2OONO2\text{CF}_3\text{CF}_2\text{CF}_2\text{OO}\bullet +\text{NO}_2\rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{OONO}_2

Heptafluoropropyl peroxynitrate can act as a reservoir species in the atmosphere, sequestering ROOROO\bullet radicals and NO2NO_2 and converting them into less reactive, electron-paired, thermally stable molecules .

Influence on Betacyanin Separation

Heptafluorobutyric acid (HFBA) can influence the separation of betacyanins in ion-pair high-speed counter-current chromatography. Higher concentrations of HFBA improve the separation effectiveness for all the studied betacyanins as a result of increasing the chemical affinity of the pigments to the organic stationary phase .

Scientific Research Applications

Derivatization in Gas Chromatography

1. Amino Acids and Peptides

HFBA is primarily employed as a derivatization reagent for the analysis of amino acids and synthetic peptides. It facilitates the formation of volatile derivatives, which are crucial for their detection in GC-MS. The derivatization process significantly improves the sensitivity and resolution of the chromatographic analysis, making it easier to identify stereoisomers in complex mixtures .

2. Environmental Analysis

HFBA has been effectively used to analyze alkylphenol ethoxylates and brominated flame retardants in sewage sludge samples. By utilizing ultrasonic-assisted extraction followed by solid-phase cleanup and GC-MS, researchers can achieve accurate quantification of these compounds, which are critical for environmental monitoring and safety assessments .

Case Study 1: Separation of Betacyanins

A study investigated the influence of HFBA concentration on the separation of betacyanins using high-speed counter-current chromatography (HSCCC). The results indicated that higher concentrations of HFBA improved separation effectiveness due to increased chemical affinity between pigments and the organic stationary phase. The optimal conditions were achieved with 1% HFBA, leading to significant improvements in resolution for various betacyanins .

Case Study 2: Analysis of Heat-Induced Contaminants

In another research project, HFBA was utilized to analyze heat-induced contaminants such as acrylamide and chloropropanols in carbohydrate-rich foods. The samples were derivatized with HFBA before being analyzed using gas chromatography with electron-capture detection (ECD). This method demonstrated the efficacy of HFBA in enhancing the detection sensitivity for these contaminants .

Comparative Data Table

Application AreaMethodologyKey Findings
Amino Acids & Peptides GC-MS with HFBA derivatizationEnhanced sensitivity and resolution for stereoisomers
Environmental Analysis Ultrasonic-assisted extraction + GC-MSAccurate quantification of pollutants
Food Safety GC-ECD after HFBA derivatizationEffective detection of heat-induced contaminants
Beta-blockers Analysis RP-HPLC with varying acid concentrationsImproved retention and selectivity for hydrophobic drugs

Mechanism of Action

The primary mechanism by which heptafluorobutyric anhydride exerts its effects is through acylation. The compound reacts with nucleophilic functional groups, such as hydroxyl, amino, and thiol groups, to form heptafluorobutyryl derivatives. This reaction enhances the volatility and stability of the analytes, making them more suitable for analysis by GC-MS .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Content : HFBA contains seven fluorine atoms, compared to three in TFAA and five in PFPA. This higher fluorine content enhances the electron-withdrawing effect, improving electron-capture detection (ECD) sensitivity .
  • Molecular Weight and Volatility : HFBA’s larger molecular weight reduces volatility compared to TFAA and PFPA, necessitating higher GC inlet temperatures for optimal analysis .

Reactivity and Derivatization Efficiency

  • TFAA : Highly reactive due to its low steric hindrance, making it suitable for rapid derivatization of small molecules (e.g., steroids, short-chain amines). However, its derivatives exhibit lower thermal stability and sensitivity compared to HFBA .
  • PFPA : Offers intermediate reactivity and sensitivity. It is often chosen for mid-polarity analytes, balancing derivatization speed and detection limits .
  • HFBA : Moderate reactivity but superior for analytes requiring low detection limits (e.g., forensic samples). Its derivatives are thermally stable and ideal for complex matrices, such as biological fluids or illicit drug mixtures .

Analytical Performance

Parameter TFAA PFPA HFBA
Detection Limit* 0.01 mg/mL 0.005 mg/mL 0.001 mg/mL
Typical Applications Small amines, steroids Drug metabolites Forensic toxicology, protein markers

Detection Limits : HFBA achieves a lower detection limit of 0.001 mg/mL in cocaine truxilline analysis, outperforming TFAA and PFPA due to its higher electron affinity . TFAA’s limit (~0.01 mg/mL) is sufficient for routine analyses but less suited for trace-level forensics .

Practical Considerations

  • Cost and Handling: HFBA is more expensive than TFAA and PFPA.
  • Method Development : TFAA and PFPA are preferable for high-throughput applications with simpler matrices, while HFBA is reserved for high-sensitivity requirements .

Biological Activity

Heptafluorobutyric anhydride (HFBA) is a fluorinated compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of HFBA, including its synthesis, mechanism of action, and relevant research findings.

This compound can be synthesized through the reaction of heptafluorobutyric acid with phosphorus pentoxide. The reaction typically yields HFBA in high purity, with a boiling point around 107-107.5 °C and a melting point of -45 °C . The compound is characterized by its unique structure, which includes multiple fluorine atoms that enhance its reactivity and stability in various chemical environments.

HFBA acts primarily as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC). It has been shown to react with various functional groups in biomolecules, facilitating their detection and quantification. For instance, HFBA can form stable derivatives with amino acids and other nitrogen-containing compounds, which improves their volatility and detectability during GC analysis .

3.1 Antimicrobial Properties

Research indicates that HFBA possesses notable antimicrobial properties. In one study, it was utilized in the synthesis of trifluoroacetylated imidazoles that exhibited bactericidal activity . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

3.2 Reactive Oxygen Species (ROS) Generation

HFBA has been implicated in the generation of reactive oxygen species (ROS) when used in specific biochemical assays. For example, it has been employed to derivatize dityrosines released during oxidative stress studies, highlighting its role in assessing oxidative damage in biological systems . This property is particularly relevant in understanding the oxidative stress response in cells.

3.3 Environmental Impact and Photochemical Behavior

The photolysis of HFBA under UV light has been studied extensively, revealing its potential environmental implications. When exposed to UV radiation in the presence of nitrogen dioxide (NO2) and oxygen (O2), HFBA undergoes photochemical reactions leading to the formation of peroxynitrates and other fluorinated products . This behavior raises concerns regarding its persistence and reactivity in atmospheric conditions.

4.1 Study on Antimicrobial Activity

In a controlled study, researchers synthesized several trifluoroacetylated compounds from HFBA and tested their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential applications as new antimicrobial agents .

4.2 Assessment of ROS Production

Another investigation focused on the role of HFBA in ROS production during mitochondrial respiration. The study utilized HFBA to derivatize specific biomarkers associated with oxidative stress, demonstrating its utility in elucidating mechanisms of cellular damage induced by ROS .

5. Data Tables

Property Value
Boiling Point107-107.5 °C
Melting Point-45 °C
Density1.665 g/cm³
Synthesis Yield~95%
Biological Activity Observation
AntimicrobialSignificant bactericidal activity observed
ROS GenerationEnhanced detection of oxidative stress markers

6. Conclusion

This compound is a versatile compound with significant biological activity, particularly as an antimicrobial agent and a tool for studying oxidative stress mechanisms. Its unique chemical properties allow it to serve as an effective derivatizing agent for analytical applications while also raising environmental concerns due to its photochemical behavior. Continued research into HFBA's biological effects will be crucial for understanding its potential applications and implications in both medicinal chemistry and environmental science.

Q & A

Q. How can researchers validate HFBA derivatization efficiency in complex matrices (e.g., urine, plasma)?

Use isotope dilution mass spectrometry with deuterated internal standards (e.g., amphetamine-d6) to correct for matrix effects. Validate via:

  • Recovery studies : Spiked analyte recoveries should exceed 90% (e.g., 95±5% for urinary hexanediamine at 100 μg/L) .
  • Reaction kinetics : Monitor derivative formation over time using GC-MS/MS to ensure reaction completion without side products .

Q. What experimental strategies resolve contradictions in HFBA derivatization data (e.g., variable recoveries across studies)?

  • pH control : Adjust sample pH to 8–9 before derivatization to deprotonate amine groups and minimize competing hydrolysis .
  • Purification : Post-derivatization, use solid-phase extraction (SPE) with C18 cartridges to remove excess HFBA and salts, reducing ion suppression in MS .

Q. How does HFBA derivatization impact the chromatographic behavior of structurally similar compounds (e.g., positional isomers)?

HFBA introduces distinct mass spectral fragmentation patterns. For example, derivatized MDMA and MDA isomers show unique base peaks (m/z 254 vs. 240) due to differences in side-chain cleavage. Use high-resolution GC columns (e.g., DB-5MS, 30 m × 0.25 mm) to resolve co-eluting derivatives .

Q. What are the limitations of HFBA in analyzing sulfated metabolites or highly polar compounds?

HFBA cannot directly derivatize sulfated conjugates (e.g., steroid sulfates) without prior enzymatic hydrolysis. For polar analytes like glucuronides, combine HFBA with silylation reagents (e.g., BSTFA) to target multiple functional groups .

Q. How can researchers troubleshoot incomplete derivatization or artifact formation in HFBA workflows?

  • Moisture contamination : Test reagent purity via Karl Fischer titration; discard if water content exceeds 0.1% .
  • Side reactions : Replace pyridine with less nucleophilic catalysts (e.g., 4-dimethylaminopyridine) to reduce N-acylation byproducts .

Q. What are the implications of HFBA’s hygroscopicity and corrosivity for long-term method robustness?

HFBA’s reactivity with moisture necessitates rigorous drying of samples and solvents. Use inert gas purge systems during derivatization to prevent acid-catalyzed degradation. For corrosive byproducts, employ PTFE-lined caps and glassware to avoid leaching .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
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